5-Ethyl-2-methyl-1-piperidineethanol

Catalog No.
S12767043
CAS No.
18605-02-2
M.F
C10H21NO
M. Wt
171.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-2-methyl-1-piperidineethanol

CAS Number

18605-02-2

Product Name

5-Ethyl-2-methyl-1-piperidineethanol

IUPAC Name

2-(5-ethyl-2-methylpiperidin-1-yl)ethanol

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

InChI

InChI=1S/C10H21NO/c1-3-10-5-4-9(2)11(8-10)6-7-12/h9-10,12H,3-8H2,1-2H3

InChI Key

SBOAJQAJMGHSTF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(N(C1)CCO)C

5-Ethyl-2-methyl-1-piperidineethanol is an organic compound characterized by the molecular formula C8H17NC_8H_{17}N. This compound features a piperidine ring substituted with ethyl and methyl groups, along with an alcohol functional group. It is a colorless to yellow liquid that is generally insoluble in water but denser than it, making it sink in aqueous solutions. Its structure contributes to its unique chemical properties and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.

  • Condensation Reaction: It can be synthesized through the condensation of paraldehyde and ammonia, yielding 5-ethyl-2-methylpyridine as a product. The reaction can be represented as:

    4CH3CHO+NH3C8H11N+4H2O4CH_3CHO+NH_3\rightarrow C_8H_{11}N+4H_2O
  • Oxidation: The compound can be oxidized using nitric acid to produce nicotinic acid, which is an important vitamin B3 precursor. This involves the decarboxylation of 2,5-pyridinedicarboxylic acid as an intermediate.

Research indicates that 5-Ethyl-2-methyl-1-piperidineethanol exhibits various biological activities. It has been noted for its potential anti-inflammatory properties and is involved in the synthesis of pharmaceuticals such as Etoricoxib and Pioglitazone, which are used for treating conditions like arthritis and diabetes, respectively . Additionally, its derivatives may show activity against certain types of cancer, although further studies are required to fully elucidate these effects.

The synthesis of 5-Ethyl-2-methyl-1-piperidineethanol typically involves the following methods:

  • Condensation of Aldehydes: Utilizing paraldehyde and ammonia under controlled conditions to form the piperidine derivative.
  • Reduction Reactions: The compound can also be synthesized through reduction processes involving ketones or aldehydes, leading to the formation of the alcohol functional group.

These methods highlight the efficiency of producing complex organic molecules from simpler precursors.

5-Ethyl-2-methyl-1-piperidineethanol has several noteworthy applications:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of anti-inflammatory drugs and other therapeutic agents.
  • Agrochemicals: The compound is utilized in developing crop protection chemicals and animal nutrition products.
  • Nutritional Supplements: It is involved in producing niacin and niacinamide, essential nutrients for human health .

Studies on the interactions of 5-Ethyl-2-methyl-1-piperidineethanol with other compounds reveal its reactivity profile. It may engage in exothermic reactions with acids, leading to salt formation and water release. Additionally, it can react with strong reducing agents, potentially generating flammable gases like hydrogen . Understanding these interactions is critical for safe handling and application in industrial settings.

Several compounds share structural similarities with 5-Ethyl-2-methyl-1-piperidineethanol. Here are a few notable examples:

Compound NameChemical FormulaKey Features
5-Ethyl-2-methylpyridineC8H11NC_8H_{11}NPrecursor to nicotinic acid; used in pharmaceuticals .
2-Methyl-5-ethylpyridineC8H11NC_8H_{11}NSimilar structure; known for its applications in agrochemicals .
3-Ethyl-6-methylpyridineC8H11NC_8H_{11}NUsed in organic synthesis; shows different reactivity patterns .

Uniqueness: While these compounds share similar structural features, 5-Ethyl-2-methyl-1-piperidineethanol stands out due to its specific functional groups that enhance its biological activity and application potential in pharmaceuticals and nutrition. Its ability to act as a precursor to vital compounds like nicotinic acid further emphasizes its importance in chemical synthesis and industrial applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

171.162314293 g/mol

Monoisotopic Mass

171.162314293 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-09

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